molecular formula C19H20ClNO4 B13726529 2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-88-7

2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13726529
CAS No.: 1031928-88-7
M. Wt: 361.8 g/mol
InChI Key: HDFBWYYVLRGHMU-UHFFFAOYSA-N
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Description

2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C18H20ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves the reaction of 2-chloroquinoline with appropriate reagents to introduce the dimethyl and diethoxycarbonyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Chloro-5,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
  • 2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Uniqueness: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1031928-88-7

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-5,8-dimethylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-13-9-14-11(3)7-8-12(4)16(14)21-17(13)20/h7-10H,5-6H2,1-4H3

InChI Key

HDFBWYYVLRGHMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=CC(=C2N=C1Cl)C)C)C(=O)OCC

Origin of Product

United States

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